molecular formula C12H13ClN2O2 B8198677 Ethyl 4-aminoquinoline-6-carboxylate hydrochloride

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride

Cat. No.: B8198677
M. Wt: 252.69 g/mol
InChI Key: AQWCSZLCXWDYRL-UHFFFAOYSA-N
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Description

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinoline-6-carboxylate hydrochloride typically involves the reaction of 4-chloroquinoline with ethyl 6-amino-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-aminoquinoline-6-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. It is believed to inhibit heme polymerase activity, similar to other quinoline derivatives, leading to the accumulation of toxic heme within parasites. This disrupts the parasite’s cellular functions and leads to its death .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-aminoquinoline-6-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-aminoquinoline-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11;/h3-7H,2H2,1H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCSZLCXWDYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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